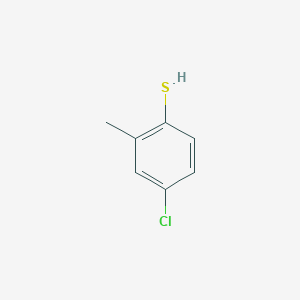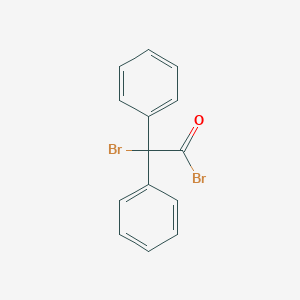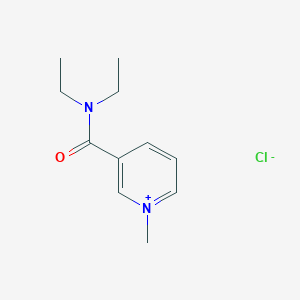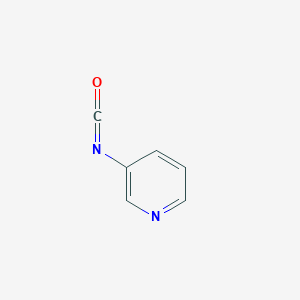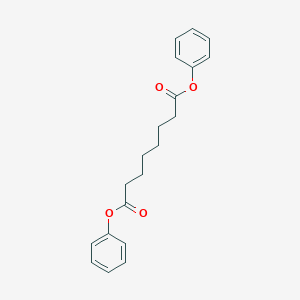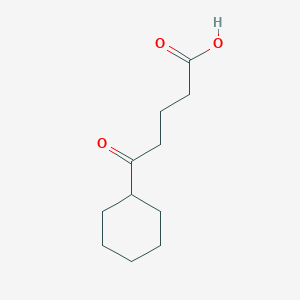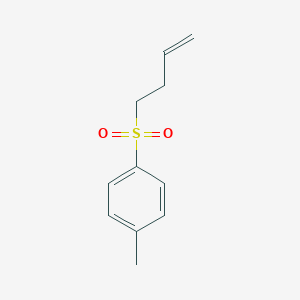
3-Butenyl p-tolyl sulphone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenyl p-tolyl sulphone, also known as PTS, is a chemical compound with the molecular formula C10H12O2S. It is a colorless, odorless, and crystalline solid that is widely used in scientific research. PTS has a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-Butenyl p-tolyl sulphone is not fully understood. However, it is believed that 3-Butenyl p-tolyl sulphone reacts with free radicals and other reactive oxygen species to form stable adducts. This reaction prevents the free radicals from damaging cellular components such as DNA, proteins, and lipids.
Biochemische Und Physiologische Effekte
3-Butenyl p-tolyl sulphone has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death in various cell types. 3-Butenyl p-tolyl sulphone has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. Additionally, 3-Butenyl p-tolyl sulphone has been shown to have anti-cancer properties in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Butenyl p-tolyl sulphone in lab experiments is its ability to react with a wide range of free radicals and other reactive oxygen species. This makes it a versatile tool for studying oxidative stress and its role in various diseases. However, one limitation of using 3-Butenyl p-tolyl sulphone is its relatively low solubility in water. This can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research. One direction is the development of new methods for the synthesis of 3-Butenyl p-tolyl sulphone and related compounds. Another direction is the use of 3-Butenyl p-tolyl sulphone in the study of the role of oxidative stress in aging and age-related diseases. Additionally, there is potential for the use of 3-Butenyl p-tolyl sulphone in the development of new therapies for diseases such as cancer and diabetes.
In conclusion, 3-Butenyl p-tolyl sulphone is a chemical compound with a unique chemical structure that makes it an important tool in the study of biochemical and physiological processes. Its ability to react with free radicals and other reactive oxygen species makes it a versatile tool for studying oxidative stress and its role in various diseases. While there are limitations to its use, there are also many future directions for the use of 3-Butenyl p-tolyl sulphone in scientific research.
Synthesemethoden
The synthesis of 3-Butenyl p-tolyl sulphone involves the reaction of p-toluenesulfonyl chloride with crotonaldehyde in the presence of a base. The product is then purified through recrystallization. The yield of 3-Butenyl p-tolyl sulphone is typically around 70-80%. The synthesis of 3-Butenyl p-tolyl sulphone is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Butenyl p-tolyl sulphone is widely used in scientific research as a tool for studying biochemical and physiological processes. It is commonly used as a reagent for the detection of free radicals and other reactive oxygen species. 3-Butenyl p-tolyl sulphone can also be used to study the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
17482-19-8 |
|---|---|
Produktname |
3-Butenyl p-tolyl sulphone |
Molekularformel |
C11H14O2S |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
1-but-3-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-14(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |
InChI-Schlüssel |
KFKSUCUTIOURTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=C |
Synonyme |
3-Butenyl p-tolyl sulphone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



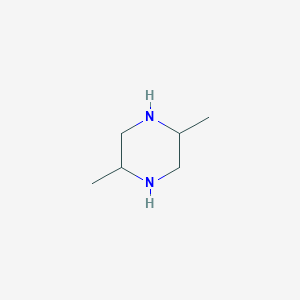
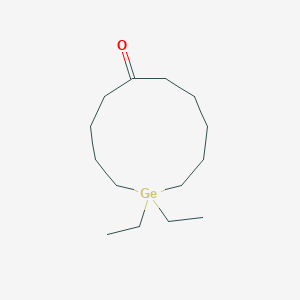
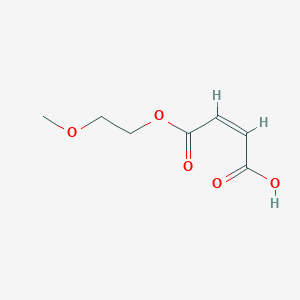
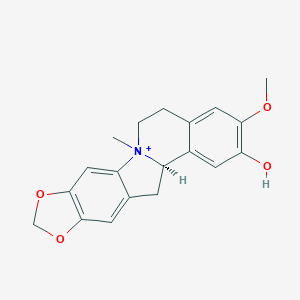
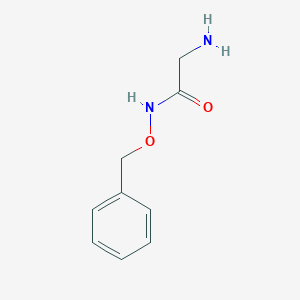
![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)
